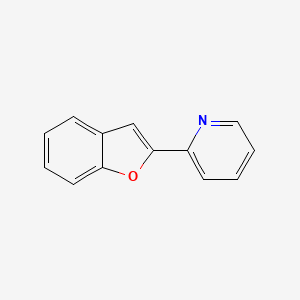

2-(1-Benzofuran-2-yl)pyridine

Description

Significance of Benzofuran (B130515) and Pyridine (B92270) Moieties in Heterocyclic Chemistry

Benzofuran, a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring, is a prominent structural motif in numerous natural products and synthetic molecules. numberanalytics.com First synthesized in 1870, this scaffold has garnered considerable attention due to the diverse biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. acs.orgnih.govwisdomlib.org The benzofuran nucleus is a versatile building block in the synthesis of complex therapeutic agents and functional materials. numberanalytics.comnih.gov Its presence in natural products, such as those from the Moraceae family and furocoumarins like angelicin (B190584) and psoralen, underscores its medicinal importance. acs.org

Pyridine, a six-membered heterocyclic aromatic compound containing a nitrogen atom, is another fundamental building block in chemistry. numberanalytics.com First isolated in 1849, its unique properties, including basicity, solubility, and the ability to form hydrogen bonds, make it a crucial component in pharmaceuticals, agrochemicals, and materials. numberanalytics.comrsc.org The pyridine ring is found in over 7,000 drug molecules and is a key feature in natural products like alkaloids and vitamins. rsc.org Its derivatives have demonstrated a wide array of pharmacological activities, such as antifungal, antibacterial, antioxidant, and anticancer effects. nih.govnih.gov

Overview of Fused and Substituted Benzofuran-Pyridine Systems

The combination of benzofuran and pyridine rings, either through fusion or substitution, creates a diverse chemical space with a wide range of potential applications. Fused systems, where the two rings share one or more bonds, result in rigid, planar structures with unique electronic and photophysical properties. For instance, benzofuro[3,2-c]pyridines and benzofuro[2,3-c]pyridines have been investigated for their potential as cyclin-dependent kinase (CDK) inhibitors and in materials science as organic light-emitting diode (OLED) emitters. ljmu.ac.uksemanticscholar.org Palladium-catalyzed annulation reactions have been developed to synthesize benzofuran-fused transannulated products from imidazo[1,2-a]pyridines and coumarins, which exhibit high fluorescence. rsc.org

Substituted benzofuran-pyridine systems, where one ring is a substituent on the other, offer greater conformational flexibility. The compound 2-(1-Benzofuran-2-yl)pyridine is a prime example of such a system. The synthesis of these derivatives has been explored through various methods, including nickel-catalyzed tandem reactions of 2-halophenols and 1-alkynes, and Suzuki coupling reactions. semanticscholar.orgsemanticscholar.orgresearchgate.net These substituted systems are of significant interest in medicinal chemistry. For example, derivatives of 2-(benzofuran-2-yl)pyridine have been synthesized and evaluated for their potential as vasorelaxants and aromatase inhibitors for the treatment of hormone-dependent breast cancer. nih.govacs.orgnih.gov

Scope of Academic Inquiry into this compound and Its Derivatives

Academic research into this compound and its derivatives is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science. The molecular formula of the parent compound is C13H9NO, and its CAS number is 7035-05-4. bldpharm.com

Synthesis: Researchers have developed various synthetic routes to access this scaffold. One common approach involves the reaction of 3-aryl-1-(benzofuran-2-yl)-2-propen-1-ones with malononitrile (B47326) in the presence of a sodium alkoxide to yield 2-alkoxy-4-aryl-6-(benzofuran-2-yl)-3-pyridinecarbonitriles. nih.gov Another method is the Suzuki-Miyaura reaction between 2-bromopyridine (B144113) derivatives and benzofuran-2-boronic acid. For instance, 2-[2,3-Di(tert-butoxycarbonyl)guanidino]-6-(1-benzofuran-2-yl)pyridine was synthesized from 2-[2,3-di(tert-butoxycarbonyl)guanidino]-6-bromopyridine and benzofuran-2-boronic acid. mdpi.com The synthesis of 2,6-di(benzofuran-2-yl)-4-phenyl-pyridine derivatives has also been reported. iajpr.com

Medicinal Chemistry Applications: A significant area of investigation is the biological activity of this compound derivatives.

Aromatase Inhibitors: A series of 1-[(benzofuran-2-yl)phenylmethyl]pyridine derivatives have been synthesized and evaluated as potent and selective inhibitors of aromatase (CYP19), an enzyme involved in estrogen biosynthesis. acs.orgnih.gov One such derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, showed an IC50 of 0.83 nM, comparable to the clinical drug letrozole. scispace.comnih.gov

Vasodilators: Novel benzofuran-pyridine hybrids have been designed and synthesized as vasorelaxant agents. nih.gov

Amyloid Imaging Agents: A radioiodinated derivative, 5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine, has been synthesized as a potential imaging agent for amyloid plaques in Alzheimer's disease. radiooncologyjournal.com

Antimicrobial and Anticancer Agents: The broader class of benzofuran-pyridine hybrids has shown promise as antimicrobial and anticancer agents. nih.govresearchgate.net

Materials Science: The photophysical properties of fused benzofuran-pyridine systems suggest their potential use in organic electronics, such as OLEDs. ljmu.ac.uk

The ongoing research into this compound and its derivatives highlights the importance of this chemical scaffold in the development of new therapeutic agents and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYGAGZGZOLVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Benzofuran Pyridine Systems

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Moiety

The pyridine ring is electronically analogous to a deactivated benzene (B151609) ring, such as nitrobenzene. uoanbar.edu.iq This electron deficiency, caused by the electronegative nitrogen atom, makes the ring resistant to electrophilic substitution but highly susceptible to nucleophilic attack. uoanbar.edu.iquomustansiriyah.edu.iq The nitrogen atom also possesses a lone pair of electrons, allowing it to act as a base and a nucleophile, and enabling reactions such as N-oxidation. uoanbar.edu.iq

The pyridine ring is inherently electron-poor, which facilitates nucleophilic substitution reactions, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. uoanbar.edu.iqyoutube.com While direct nucleophilic substitution of a hydride ion on the parent 2-(1-benzofuran-2-yl)pyridine is challenging, the introduction of a good leaving group, such as a halogen, on the pyridine ring greatly enhances its reactivity towards nucleophiles.

In closely related fused systems, such as researchgate.netbenzofuro[3,2-c]pyridines, this principle is well-demonstrated. For instance, chloro derivatives can be converted to various amino-substituted products through nucleophilic substitution of the chlorine atom by heterocyclic secondary amines like piperidine (B6355638), morpholine, or pyrrolidine. researchgate.net The nucleophilic reactions of 1-chloro researchgate.netbenzofuro[3,2-c]pyridine with such amines proceed in a similar fashion, highlighting the susceptibility of the pyridine moiety within these fused structures to nucleophilic attack. researchgate.net

The lone pair of electrons on the nitrogen atom of the pyridine ring allows for facile N-oxidation to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.netrsc.org N-oxidation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. youtube.comsemanticscholar.org

In studies on the fused tetracyclic system researchgate.netbenzofuro[3,2-c]pyridine, the nitrogen atom is readily oxidized. The reaction of researchgate.netbenzofuro[3,2-c]pyridine with m-CPBA in dichloromethane (B109758) yields researchgate.netbenzofuro[3,2-c]pyridin-2-oxide, demonstrating the accessibility of the pyridine nitrogen for oxidation even within a larger, more complex framework. researchgate.netresearchgate.net

Table 1: N-Oxidation of researchgate.netBenzofuro[3,2-c]pyridine

| Starting Material | Reagent | Solvent | Product |

|---|

| researchgate.netBenzofuro[3,2-c]pyridine | 3-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | researchgate.netBenzofuro[3,2-c]pyridin-2-oxide |

Reactions on the Benzofuran (B130515) Moiety

The benzofuran ring system has its own distinct reactivity, primarily centered on the furan (B31954) portion of the molecule. The C2-C3 double bond is electron-rich and susceptible to electrophilic attack and oxidation. researchgate.net For example, photochemical cycloaddition can occur across this double bond. researchgate.net Biomimetic oxidation of benzofurans with hydrogen peroxide can lead to the formation of epoxides (oxides) across the C2-C3 bond, which can then undergo subsequent ring-opening reactions. mdpi.com

Furthermore, the benzofuran nucleus can undergo reactions such as bromination. Studies on 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one show that bromination can be achieved using N-bromosuccinimide (NBS) with a catalytic amount of benzoyl peroxide, targeting allylic positions or the aromatic ring depending on the substrate and conditions. mdpi.com For this compound, such reactions would be expected to occur on the benzofuran moiety, although the specific regioselectivity may be influenced by the presence of the pyridyl substituent.

Annulation and Ring-Closure Reactions to Form Fused Systems

Annulation reactions involving the this compound skeleton or its precursors provide a powerful method for constructing polycyclic heteroaromatic compounds. These reactions build new rings onto the existing framework, leading to complex structures with potential applications in materials science and medicinal chemistry.

A key example of forming a fused system is the synthesis of researchgate.netbenzofuro[3,2-c]pyridine. While not starting directly from this compound, its synthesis illustrates a relevant ring-closure strategy. The synthesis begins with 1-benzofuran-2-carbaldehyde and proceeds through several steps to construct the pyridine ring fused to the benzofuran core. researchgate.netresearchgate.net

The synthetic sequence involves:

A Doebner condensation of 1-benzofuran-2-carbaldehyde to form (E)-3-(1-Benzofuran-2-yl)propenoic acid.

Conversion of the carboxylic acid to an azide (B81097).

Thermal cyclization of the azide in diphenyl ether to yield researchgate.netbenzofuro[3,2-c]pyridin-1(2H)-one.

Aromatization of the pyridinone with phosphorus oxychloride to give 1-chloro researchgate.netbenzofuro[3,2-c]pyridine.

Reduction of the chloro derivative with zinc and acetic acid to afford the final product, researchgate.netbenzofuro[3,2-c]pyridine. researchgate.netresearchgate.net

Table 2: Multi-step Synthesis of researchgate.netBenzofuro[3,2-c]pyridine

| Step | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 1-Benzofuran-2-carbaldehyde | Malonic acid, Pyridine | (E)-3-(1-Benzofuran-2-yl)propenoic acid | 88.9% researchgate.net |

| 2 | (E)-3-(1-Benzofuran-2-yl)propenoic acid | Ethyl chloroformate, NaN₃ | Corresponding azide | - |

| 3 | Azide intermediate | Diphenyl ether, Heat | researchgate.netBenzofuro[3,2-c]pyridin-1(2H)-one | 82.6% researchgate.net |

| 4 | researchgate.netBenzofuro[3,2-c]pyridin-1(2H)-one | POCl₃ | 1-Chloro researchgate.netbenzofuro[3,2-c]pyridine | - |

Advanced Synthetic Transformations

Beyond fundamental reactions, benzofuran-pyridine systems can undergo more advanced transformations to introduce functional groups or create complex molecular architectures. The N-oxides of these compounds are particularly valuable intermediates.

The Reissert-Henze reaction is a classic transformation of pyridine N-oxides that introduces a cyano group at the C2 position. This reaction has been successfully applied to the fused system researchgate.netbenzofuro[3,2-c]pyridin-2-oxide. Treatment of the N-oxide with benzoyl chloride and potassium cyanide results in the formation of researchgate.netbenzofuro[3,2-c]pyridine-1-carbonitrile. researchgate.netresearchgate.net This reaction demonstrates a method for the C-H functionalization of the pyridine ring, mediated by the N-oxide.

Furthermore, the pyridine nitrogen atom in these systems can act as a donor atom to coordinate with metal centers. researchgate.netbenzofuro[3,2-c]pyridine has been utilized as a ligand to prepare complex compounds with copper(II) and cobalt(II), showcasing its application in coordination chemistry. researchgate.net

Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds. semanticscholar.orgmdpi.com For derivatives of this compound, this reaction provides a key strategy for introducing aryl or heteroaryl substituents onto either the benzofuran or the pyridine moiety, depending on the placement of a halide or boronic acid/ester functional group.

Research has demonstrated that halo-substituted benzofurans and pyridines are effective substrates for Suzuki coupling. For instance, the coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base in an aqueous medium. mdpi.com Similarly, methods have been developed for the effective coupling of 2-pyridyl organoboron reagents with aryl halides. nih.gov The primary challenge in the coupling of 2-substituted pyridines is often the slow rate of transmetallation and the potential for protodeboronation of the organoboron reagent. nih.gov

To achieve successful coupling involving the this compound scaffold, a common approach involves the synthesis of a halogenated precursor, such as 2-(5-bromobenzofuran-2-yl)pyridine or 2-(1-benzofuran-2-yl)-5-bromopyridine. This halo-derivative is then reacted with a suitable arylboronic acid in the presence of a palladium catalyst system. Typical catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often with phosphine (B1218219) ligands to stabilize the active catalytic species. rsc.org The choice of base and solvent system is crucial for optimizing reaction yields. mdpi.com

| Entry | Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-(4-bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 91 |

| 2 | 2-(4-bromophenyl)benzofuran | 4-Acetylphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 85 |

| 3 | 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 88 |

| 4 | 2-Bromopyridine (B144113) | (4-butylphenyl)boronic acid | Pd₂(dba)₃ / phosphite (B83602) ligand | KF | Dioxane | 85 |

This table presents representative Suzuki coupling reactions on substrates similar to or components of the this compound system, demonstrating typical conditions and yields. Data adapted from related studies. mdpi.comnih.govrsc.org

Reissert-Henze Reactions

The Reissert-Henze reaction is a classic method for the functionalization of pyridine N-oxides, typically involving cyanation at the C-2 position. wikipedia.org For this compound, this reaction pathway first requires the oxidation of the pyridine nitrogen to form this compound N-oxide. This activation step is crucial as it renders the pyridine ring susceptible to nucleophilic attack.

The N-oxide is then treated with an acylating agent, such as benzoyl chloride, to form an N-acyloxypyridinium salt in situ. nii.ac.jp This intermediate is highly reactive. Subsequent treatment with a cyanide source, commonly potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), leads to the regioselective addition of a cyanide group at the C-2 position of the pyridine ring, yielding a 1,2-dihydropyridine intermediate known as a Reissert compound. wikipedia.org Aromatization, often occurring upon workup, yields the 2-cyano-substituted pyridine derivative.

Studies on related benzofuro-pyridine systems have validated this approach. For example, the Reissert-Henze reaction on researchgate.netbenzofuro[3,2-c]pyridin-2-oxide, an isomer of the target N-oxide, using benzoyl chloride and potassium cyanide, successfully produced the corresponding 1-carbonitrile derivative. researchgate.net This demonstrates the applicability of the reaction to the fused benzofuran-pyridine heterocyclic system. The reaction provides a reliable route to introduce a cyano group, which is a versatile synthetic handle for further chemical transformations.

| Entry | Substrate | Acylating Agent | Cyanide Source | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pyridine N-oxide | Benzoyl chloride | KCN | CH₂Cl₂/H₂O | 2-Cyanopyridine | ~70 |

| 2 | researchgate.netBenzofuro[3,2-c]pyridin-2-oxide | Benzoyl chloride | KCN | CH₂Cl₂/H₂O | researchgate.netBenzofuro[3,2-c]pyridine-1-carbonitrile | 65 |

| 3 | Pyridine N-oxide | Trifluoroacetic anhydride | TMSCN | Acetonitrile (B52724) | 2-Cyanopyridine | ~85 |

This table illustrates typical conditions for the Reissert-Henze reaction. Data is based on general procedures and a specific application on a related benzofuro-pyridine isomer. nii.ac.jpresearchgate.net

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. mdpi.com In the context of this compound, the pyridine nitrogen atom can be utilized to generate a 1,3-dipole, specifically an azomethine ylide (also known as a pyridinium (B92312) ylide). This ylide can then react with a variety of dipolarophiles to yield complex, fused-ring systems.

The generation of the pyridinium ylide typically involves the N-alkylation of the pyridine ring with an α-halo carbonyl compound, followed by deprotonation of the adjacent methylene (B1212753) group with a mild base. The resulting ylide is a transient species that is trapped in situ by a dipolarophile, such as an activated alkene or alkyne (e.g., dimethyl acetylenedicarboxylate, maleimides). nih.gov This [3+2] cycloaddition reaction leads to the formation of indolizine-type or related polycyclic structures, where a new five-membered ring is fused to the original pyridine ring.

Alternatively, the benzofuran moiety can be modified to act as the dipolarophile. For instance, the introduction of an exocyclic double bond at the 3-position of the benzofuran ring creates a reactive alkene. This substrate can then undergo a [3+2] cycloaddition with an externally generated 1,3-dipole, such as an azomethine ylide derived from an amino acid, to form novel spiro-pyrrolidine compounds. mdpi.com This strategy has been shown to produce spiroheterocyclic systems with high diastereoselectivity under mild conditions. mdpi.com These cycloaddition reactions offer a highly efficient and atom-economical route to increase the molecular complexity of the this compound scaffold.

| Entry | 1,3-Dipole Source | Dipolarophile | Solvent | Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pyridine + Ethyl bromoacetate | Dimethyl acetylenedicarboxylate | Benzene | Reflux | Fused Dihydropyrrolizine | ~75 |

| 2 | Isatin (B1672199) + N-methylglycine (in situ Azomethine ylide) | (E)-3-benzylidene-1-benzofuran-2(3H)-one | THF | 60 | Spiro-pyrrolidine | 99 |

| 3 | Sarcosine + Paraformaldehyde (in situ Azomethine ylide) | N-Phenylmaleimide | Toluene | Reflux | Pyrrolidine cycloadduct | ~80 |

This table provides representative examples of 1,3-dipolar cycloaddition reactions relevant to the functionalization of pyridine and benzofuran scaffolds. Data is compiled from general methodologies in the literature. nih.govmdpi.com

Coordination Chemistry and Ligand Design Principles of 2 1 Benzofuran 2 Yl Pyridine

Design Considerations for Bidentate Ligands incorporating Benzofuran-Pyridine Structures

The design of bidentate ligands is a cornerstone of coordination chemistry, enabling the formation of stable, well-defined metal complexes with applications ranging from catalysis to materials science. The 2-(1-Benzofuran-2-yl)pyridine scaffold represents a classic example of an N,N-bidentate chelating ligand, where a pyridine (B92270) ring and a benzofuran (B130515) ring are joined, positioning their respective nitrogen and oxygen or, more commonly in this arrangement, the nitrogen of the pyridine and a second donor atom from a modified benzofuran structure, to coordinate to a single metal center.

Key design considerations for ligands like this compound include:

Chelate Ring Size: The linkage between the pyridine and benzofuran moieties creates a five-membered chelate ring upon coordination with a metal ion. This ring size is known to be highly stable, minimizing ring strain and favoring complex formation.

Rigidity and Steric Hindrance: The fused ring system of benzofuran imparts significant rigidity to the ligand backbone. This pre-organizes the donor atoms for coordination, reducing the entropic penalty of complexation. researchgate.net The steric bulk provided by the benzofuran group can be strategically used to control the coordination number of the metal center, prevent the formation of polymeric species, and influence the catalytic activity of the resulting complex by creating a specific coordination environment. researchgate.net

Electronic Effects: The aromatic systems of both pyridine and benzofuran can participate in π-stacking interactions, which can be a driving force in the self-assembly of supramolecular structures. researchgate.net The electron-donating or -withdrawing nature of substituents on either ring system can be modified to fine-tune the Lewis basicity of the donor atoms, thereby influencing the stability and reactivity of the metal complex. nih.gov

Complexation with Transition Metals

The N,N-bidentate nature of this compound and its derivatives makes it an effective ligand for a wide range of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Copper(II) Complexes with Schiff Base Ligands

Copper(II) complexes featuring pyridine-based Schiff base ligands are extensively studied. scribd.com For ligands derived from the this compound framework, complexation is typically achieved by reacting the Schiff base ligand with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) perchlorate, in a solvent like methanol (B129727) or ethanol. nih.gove3s-conferences.org The reaction often proceeds at ambient temperatures. nih.gov The resulting complexes are generally air-stable solids with good solubility in organic solvents like DMF, DMSO, and chloroform. nih.gov The stoichiometry is commonly found to be 1:2 (metal:ligand), leading to complexes with the general formula [Cu(L)₂]. scribd.comnih.gov In these complexes, the Schiff base ligands coordinate to the copper(II) center in a bidentate fashion through the imine nitrogen and a phenolate (B1203915) oxygen or another donor atom, forming a stable CuN₂O₂ coordination core. nih.govnih.gov

Cobalt(II) and Nickel(II) Complexes

Cobalt(II) and Nickel(II) also form stable complexes with pyridine-based ligands. The synthesis of these complexes generally involves the reaction of a Co(II) or Ni(II) salt, such as cobalt(II) iodide or nickel(II) perchlorate, with the ligand in a suitable solvent like acetonitrile (B52724) or toluene. nih.govnih.gov The reaction conditions can sometimes require heating to facilitate the dissolution and complexation. mdpi.com

Depending on the stoichiometry and the specific ligand structure, various coordination geometries can be achieved. For instance, reactions with cobalt(II) iodide and pyridine-type ligands have yielded complexes with a distorted tetrahedral CoN₂I₂ environment. nih.govmdpi.com Nickel(II) complexes with pyridine-containing macrocycles often exhibit five- or six-coordinate geometries, which can be high-spin or low-spin depending on whether a pendant arm of the ligand is coordinated ("arm-on") or not ("arm-off"). nih.govrsc.org The stoichiometry of the isolated complexes is controlled by the metal precursor and reaction conditions used. researchgate.net

Palladium Complexes in Catalytic Systems

Palladium(II) complexes incorporating pyridine and benzofuran motifs are of significant interest, primarily for their catalytic applications. nih.gov These complexes are often synthesized as precatalysts for cross-coupling reactions. nih.gov A common synthetic route involves the reaction of a palladium(II) source, such as Pd(OAc)₂ or [Pd₂(dba)₃], with the benzofuran-pyridine type ligand. nih.govrsc.org The resulting complexes often have a square-planar geometry, which is characteristic of Pd(II) centers. nih.gov The specific structure can be tailored; for example, Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) themed palladium complexes bearing N-heterocyclic carbene ligands trans to a pyridine have been synthesized and used in domino reactions to create benzofuran derivatives. nih.gov The choice of the ligand system, including the benzofuran-pyridine scaffold, is crucial as it dramatically influences the success and efficiency of the catalytic system. unicatt.itrsc.org

Structural Characterization of Metal Complexes (Focus on Coordination Geometry)

X-ray crystallography is the definitive method for determining the precise coordination geometry of metal complexes. For complexes involving ligands structurally related to this compound, several common geometries are observed.

Copper(II) Complexes: Copper(II) complexes with bidentate Schiff base ligands typically adopt a square planar geometry. nih.govnih.gov The two ligands arrange in a trans configuration around the Cu(II) center, with coordination occurring through two nitrogen and two oxygen atoms (CuN₂O₂ core). nih.gov This results in the formation of two stable five-membered metallocycles. nih.gov Slight distortions from ideal square planar geometry are common, often described as a flattened tetrahedral or distorted octahedral geometry if axial interactions with solvent molecules or counter-ions are present. e3s-conferences.org

Cobalt(II) and Nickel(II) Complexes: Cobalt(II) complexes with pyridine-based ligands frequently exhibit distorted tetrahedral or octahedral geometries. For example, the complex [(Py)₂CoI₂] shows a distorted tetrahedral environment around the Co(II) ion (CoN₂I₂). nih.govmdpi.com In six-coordinate complexes, the geometry can be strongly distorted, lying somewhere between octahedral and trigonal prismatic. rsc.org Nickel(II) complexes with pyridine-containing macrocycles can adopt a square-pyramidal geometry, with four nitrogen donors from the macrocycle in the equatorial positions and a fifth nitrogen from a pendant arm in the axial position. scispace.com Four-coordinate "arm-off" versions of these complexes are typically low-spin and square-planar. nih.gov

Palladium(II) Complexes: Palladium(II) complexes almost invariably exhibit a square planar coordination geometry. In PEPPSI-type complexes, for instance, a 1,2,3-triazolylidene ligand might be located trans to a pyridine ligand, with the remaining two coordination sites occupied by halide donors, resulting in a slightly distorted square planar arrangement around the central palladium atom. nih.gov

Below is a table summarizing typical coordination geometries and key structural features for related complexes.

| Metal Ion | Ligand Type | Typical Coordination Geometry | Key Structural Features |

| Cu(II) | Pyridine-Schiff Base | Square Planar | CuN₂O₂ coordination core; trans ligand arrangement; five-membered chelate rings. nih.govnih.gov |

| Co(II) | Pyridine-based | Distorted Tetrahedral / Octahedral | CoN₂I₂ core in tetrahedral complexes; can exhibit significant distortion from ideal geometries. nih.govrsc.org |

| Ni(II) | Pyridine-macrocycle | Square-Pyramidal / Square-Planar | Can switch between 5-coordinate (high-spin) and 4-coordinate (low-spin) states. nih.govscispace.com |

| Pd(II) | Pyridine/NHC | Square Planar | Slightly distorted square planar geometry is common in catalytic precursors. nih.gov |

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and related structures are most prominently used in catalysis, particularly those involving palladium. The unique steric and electronic properties of the ligand scaffold allow for high efficiency and selectivity in various organic transformations.

Palladium complexes bearing these ligands have proven to be excellent catalysts for cross-coupling reactions. nih.gov One of the most significant applications is in the synthesis of benzofuran derivatives themselves through domino reactions. nih.gov For example, palladium-PEPPSI complexes have been successfully used in domino Sonogashira coupling followed by cyclization reactions to produce a variety of substituted benzofurans and indoles from commercially available starting materials. nih.gov These catalytic systems often operate under copper- and amine-free conditions, which represents a greener and more practical synthetic approach. nih.gov

The general mechanism for a domino Sonogashira coupling/cyclization catalyzed by such a palladium complex involves several steps:

Reduction of the Pd(II) precatalyst to the active Pd(0) species.

Oxidative addition of an aryl halide (e.g., a 2-iodophenol) to the Pd(0) center.

Coordination of a terminal alkyne.

Deprotonation and formation of a Pd-alkynyl intermediate.

Reductive elimination to form the coupled product.

Intramolecular cyclization to form the benzofuran ring. nih.gov

These palladium complexes have also been employed in other C-C bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions, demonstrating the versatility of the benzofuran-pyridine ligand framework in stabilizing catalytically active palladium species. nih.govresearchgate.net The efficiency of these catalysts allows for low catalyst loadings (e.g., 0.1 mol%) and can often be performed in the air, enhancing their practical utility. researchgate.net

Palladium-Catalyzed C-C Coupling Reactions (Suzuki, Heck, Fujiwara-Moritani, Sonogashira)

There is no published research documenting the use of this compound as a ligand in palladium-catalyzed Suzuki, Heck, Fujiwara-Moritani, or Sonogashira coupling reactions. Consequently, no data on reaction conditions, yields, substrate scope, or catalytic efficiency for this specific ligand is available.

Computational and Theoretical Investigations of 2 1 Benzofuran 2 Yl Pyridine

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine molecular geometry, charge distribution, and orbital energies, which collectively govern the compound's reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometric parameters, such as bond lengths and bond angles, of molecules. For heterocyclic systems like benzofuran (B130515) and pyridine (B92270), DFT calculations, often employing the B3LYP functional with basis sets like 6-311+G(d,p), provide results that are in good agreement with experimental data. aip.orgresearchgate.net

These calculations reveal the most stable conformation of the molecule in the gaseous phase. For instance, in a study on 1-benzofuran-2-carboxylic acid, DFT was used to calculate the complete molecular geometry. researchgate.net The optimized structure provides the foundation for all other computational analyses.

Table 1: Illustrative Geometric Parameters (Bond Lengths and Angles) for a Related Benzofuran Structure Calculated via DFT

Note: This data is for 1-benzofuran-2-carboxylic acid and is presented to exemplify the output of DFT calculations. researchgate.net

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C7-C14 | 1.466 Å |

| Bond Length | C14-O15 | 1.221 Å |

| Bond Length | C14-O16 | 1.365 Å |

| Bond Angle | O1-C7-C14 | 107.1° |

| Bond Angle | C7-C14-O15 | 125.1° |

| Bond Angle | C7-C14-O16 | 112.5° |

| Bond Angle | O15-C14-O16 | 122.4° |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). The stabilization energy E(2) associated with these interactions is calculated, with higher E(2) values indicating a more significant interaction.

In a theoretical study of 1-benzofuran, NBO analysis revealed significant stabilization energies arising from π-π* interactions within the aromatic system, confirming the delocalization that confers aromatic stability. aip.orgresearchgate.net For 2-(1-Benzofuran-2-yl)pyridine, NBO analysis would be expected to show strong interactions within both the benzofuran and pyridine rings, as well as potential hyperconjugative interactions between the two ring systems.

Table 2: Example of Second-Order Perturbation Theory Analysis of Fock Matrix from NBO Calculations for 1-Benzofuran

Note: This table illustrates typical donor-acceptor interactions and stabilization energies (E(2)) found in the benzofuran scaffold. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C1-C2) | π(C3-C3a) | 20.55 | π-π |

| π(C3a-C7a) | π(C4-C5) | 22.87 | π-π |

| LP(1) O8 | σ(C1-C7a) | 24.65 | n-σ |

Natural Population Analysis (NPA) is performed to calculate the distribution of electronic charge on each atom in the molecule. This method provides a more realistic representation of atomic charges compared to other methods like Mulliken population analysis. The calculated charges help in understanding the electrostatic potential and identifying reactive sites. A study on 1-benzofuran showed that the oxygen atom carries a significant negative charge, as expected from its high electronegativity, making it a nucleophilic center. researchgate.net In this compound, NPA would likely show the highest negative charges on the oxygen atom of the furan (B31954) ring and the nitrogen atom of the pyridine ring.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three-dimensional space. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the benzofuran ring, identifying them as the primary sites for electrophilic interactions. The hydrogen atoms bonded to the aromatic rings would exhibit a positive potential (blue).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. Computational studies on related heterocycles like quinoline (B57606) (benzo[b]pyridine) and 1-benzofuran-2-carboxylic acid have precisely determined these values. researchgate.netscirp.org

Table 3: Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

Note: This data is presented to illustrate the typical range of HOMO-LUMO energies for the constituent scaffolds of the target molecule.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Source |

| Quinoline | DFT/B3LYP | -6.646 | -1.816 | 4.83 | scirp.org |

| 1-Benzofuran-2-carboxylic acid | DFT/UB3LYP | -6.367 | -1.632 | 4.735 | researchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity.

SAR analysis involves qualitatively assessing how modifications to a molecule's structure, such as adding or changing functional groups, affect its activity. For benzofuran and pyridine derivatives, SAR studies have shown that the nature and position of substituents on the rings are critical determinants of their biological effects. mdpi.com

QSAR modeling takes this a step further by creating a mathematical relationship between the chemical properties (described by molecular descriptors) and the biological activity. nih.gov A study on novel benzofuran-pyridine hybrids designed as vasorelaxant agents successfully developed a 2D-QSAR model. nih.gov The model used a set of descriptors, including semi-empirical, electrostatic, and constitutional parameters, to predict the IC₅₀ values of the compounds. The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or R²cv). A statistically significant model was generated (R² = 0.846), indicating a strong correlation between the selected descriptors and the observed vasodilation properties. nih.gov Such models are crucial for rationally designing new, more potent analogues and predicting the activity of unsynthesized compounds. nih.govmdpi.com

Table 4: Example of a 2D-QSAR Model for Vasorelaxant Benzofuran-Pyridine Hybrids

Note: This table summarizes the key statistical parameters of a QSAR model developed for a series of related compounds. nih.gov

| Parameter | Value | Description |

| N | 31 | Number of compounds in the dataset |

| n | 5 | Number of descriptors in the model |

| R² | 0.846 | Squared Correlation Coefficient |

| R²cvOO | 0.765 | Cross-validation Coefficient (Leave-One-Out) |

| F | 27.540 | Fisher's F-test value |

| s² | 0.002 | Standard deviation of the regression |

QSAR Approaches for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.commdpi.comfrontiersin.org For derivatives of benzofuran and pyridine, QSAR studies have been instrumental in predicting various biological activities, including vasodilator, antihistaminic, and antioxidant effects. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nanobioletters.com These properties are quantified by molecular descriptors, which can be categorized as electronic (e.g., orbital energies), steric (e.g., molecular volume), or hydrophobic (e.g., partition coefficient), among others. mdpi.com

In a typical QSAR study involving benzofuran-pyridine hybrids, a dataset of compounds with known activities (e.g., IC50 values) is compiled. nih.govnih.gov Using specialized software, a variety of molecular descriptors are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a predictive model. frontiersin.org

The validity and predictive power of a QSAR model are assessed using several statistical metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the data. nih.gov However, the robustness of the model is more rigorously tested through cross-validation techniques, which yield a cross-validated correlation coefficient (q² or R²cv). nih.gov A statistically significant QSAR model for benzofuran-based vasodilators, for instance, yielded an R² of 0.816 and an R²cv of 0.731, indicating a reliable predictive model. nih.gov The Fisher test value (F-value) and the standard deviation of the regression (s²) are also key parameters that support the statistical significance of the derived model. nih.govnih.gov

Table 1: Example of Statistical Parameters from a 2D-QSAR Study on Benzofuran-Pyridine Hybrids This table is illustrative and based on data for related compounds.

| Statistical Parameter | Value | Significance |

|---|---|---|

| N | 24 | Number of compounds in the dataset |

| n | 4 | Number of descriptors in the model |

| R² | 0.816 | Coefficient of determination (goodness of fit) |

| R²cvOO | 0.731 | Cross-validation coefficient (robustness) |

| F | 21.103 | Fisher's test value (statistical significance) |

| s² | 6.191 x 10⁻⁸ | Standard deviation of regression |

By analyzing the descriptors that contribute most significantly to the QSAR equation, researchers can identify the key molecular features that govern the biological activity, thereby guiding the design of new, more potent analogues.

Space Modeling in QSAR Studies

While 2D-QSAR models provide valuable insights, three-dimensional QSAR (3D-QSAR) methods offer a more detailed understanding by considering the spatial arrangement of molecular properties. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to model the 3D space around a molecule and correlate it with biological activity. mdpi.commdpi.comnih.gov These methods are crucial for visualizing the interaction between a ligand and its target receptor. mdpi.com

The process begins by aligning a set of active molecules, such as benzofuran-pyridine derivatives, within a 3D grid. mdpi.com For each molecule, interaction fields are calculated at each grid point using a probe atom.

CoMFA typically calculates steric (Lennard-Jones) and electrostatic (Coulomb) fields. nih.gov

CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties, using a Gaussian-type function which makes it less sensitive to molecular alignment variations. nih.govmdpi.com

The resulting field values are then correlated with the biological activity data using Partial Least Squares (PLS) regression. nih.gov The output of a 3D-QSAR analysis is often visualized as 3D contour maps. uniroma1.it These maps highlight regions in space where specific properties are predicted to either increase or decrease biological activity. For example, a CoMFA contour map might show a green-colored region where bulky substituents are favored (steric field) and a blue-colored region where positive charges are beneficial for activity (electrostatic field). mdpi.com

These visual models provide a powerful guide for rational drug design, allowing medicinal chemists to strategically modify a lead compound like this compound to enhance its interaction with a biological target. mdpi.comuniroma1.it The statistical validation of 3D-QSAR models is similar to 2D-QSAR, relying on high q² and predictive R² (r²_pred) values to ensure the model's reliability. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). aip.orgaip.org This technique is essential for elucidating potential mechanisms of action and for structure-based drug design. aip.org Studies on benzofuran derivatives have employed molecular docking to investigate their interactions with various biological targets, including enzymes like thymidylate synthase and DNA gyrase, as well as protein kinases. nih.govmdpi.com

The docking process involves placing the 3D structure of the ligand into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or through homology modeling. aip.org A scoring function is then used to calculate the binding energy for different poses (orientations and conformations) of the ligand within the binding site. aip.org The pose with the lowest binding energy is considered the most stable and likely binding mode. mdpi.com

Analysis of the best-docked pose reveals specific interactions, such as:

Hydrogen bonds: Crucial for affinity and specificity.

Hydrophobic interactions: Often involving aromatic rings.

π-π stacking: Interactions between aromatic systems.

Electrostatic interactions: Between charged or polar groups.

For example, docking studies of benzofuran-containing compounds have identified key amino acid residues within target active sites that form hydrogen bonds or other critical interactions. mdpi.com These insights are invaluable for understanding the structural basis of activity and for designing modifications to the ligand to improve its binding affinity and selectivity. aip.org

Table 2: Illustrative Molecular Docking Results for a Benzofuran Derivative This table presents hypothetical data to illustrate typical docking study outputs.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| DNA Gyrase B | -8.5 | Asp79, Gly77 | Hydrogen Bond |

| Ile84, Pro85 | Hydrophobic | ||

| Thymidylate Synthase | -7.9 | Ser124, His199 | Hydrogen Bond |

| Trp109 | π-π Stacking | ||

| Protein Kinase AKT1 | -9.2 | Lys179, Glu198 | Hydrogen Bond, Electrostatic |

| Leu156, Val164 | Hydrophobic |

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization and structural confirmation. Density Functional Theory (DFT) is a widely used method for these predictions. aip.orgnih.gov

The electronic absorption spectra (UV-Vis) of a molecule are determined by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating these transitions. nih.gov For complex heterocyclic systems like those containing benzofuran and pyridine, calculations are often performed using functionals like B3LYP or CAM-B3LYP. nih.gov

The calculations yield the wavelengths of maximum absorption (λmax), oscillator strengths (which relate to the intensity of the absorption band), and the nature of the electronic transitions (e.g., π → π* or n → π*). To simulate real-world conditions, these calculations can be performed in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects. nih.gov Theoretical spectra for related benzofuran-pyridine compounds have shown good agreement with experimental data, validating the computational approach. nih.gov

Theoretical vibrational spectra (FTIR and Raman) can be calculated to help assign the experimental vibrational modes of a molecule. After optimizing the molecular geometry using a method like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), a frequency calculation is performed. aip.org This computation yields the harmonic vibrational frequencies corresponding to the normal modes of vibration.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. The analysis of the potential energy distribution (PED) allows for the precise assignment of each calculated wavenumber to specific molecular motions, such as C-H stretching, C=N stretching, or ring deformation modes.

Table 3: Example of Calculated vs. Experimental FTIR Wavenumbers for a Pyridine Derivative This table is illustrative and based on data for related compounds.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3150 | 3024 | 3020 |

| C=N Stretch (Pyridine) | 1645 | 1579 | 1582 |

| C=C Stretch (Aromatic) | 1590 | 1526 | 1525 |

| C-O-C Stretch (Furan) | 1285 | 1234 | 1240 |

| C-H Bend (Out-of-plane) | 810 | 778 | 780 |

Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for these calculations.

The process involves first optimizing the geometry of the molecule. Then, the magnetic shielding tensors are calculated for each nucleus in the presence of a magnetic field. These values are then referenced against the calculated shielding tensor of a standard compound, usually tetramethylsilane (B1202638) (TMS), to obtain the chemical shift values (δ) in parts per million (ppm). These predicted shifts often show a high correlation with experimental NMR data, aiding in the structural elucidation and assignment of complex spectra for molecules like this compound. nih.gov

Thermodynamic Property Calculations

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational studies on the thermodynamic properties of this compound. While research exists on the thermodynamic properties of related but distinct compounds—such as more complex benzofuran-pyridine derivatives or the individual parent heterocycles—this information is not directly applicable to the target molecule.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a common approach for predicting the thermodynamic properties of molecules. These calculations can estimate parameters such as:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy for the same formation process, which indicates the spontaneity of the reaction.

Standard Entropy (S°): A measure of the randomness or disorder of the molecules at a standard state.

Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.

Typically, these parameters are calculated for the optimized molecular geometry in the gas phase. The process involves frequency calculations which, in addition to confirming that the structure is a true energy minimum, provide the necessary data to compute the vibrational, rotational, and translational contributions to the thermodynamic functions. The results are often presented in tabular form, showing the variation of these properties with temperature.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables for its thermodynamic properties. Such an analysis would require a dedicated computational study to be performed on this specific molecule.

Advanced Materials Science Applications of 2 1 Benzofuran 2 Yl Pyridine Derivatives

Optoelectronic Properties and Applications

The fusion of the benzofuran (B130515) and pyridine (B92270) rings creates a π-conjugated system that is highly responsive to light and electric fields, leading to a range of interesting optoelectronic properties.

Derivatives of 2-(1-benzofuran-2-yl)pyridine are of significant interest for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The NLO response of a molecule is governed by its polarizability and hyperpolarizability, which are influenced by the presence of electron-donating and electron-accepting groups linked by a π-conjugated system.

Theoretical studies on related benzofuran-pyridine derivatives have provided insights into their NLO potential. For instance, density functional theory (DFT) calculations on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) have been used to determine its electric dipole moment (μ), polarizability (α), and first static hyperpolarizability (β₀). nih.govbeilstein-journals.org These calculations indicate that the molecule possesses a significant NLO response, which is a promising indicator for the broader class of benzofuran-pyridine derivatives. The computed values for HMBPP highlight the potential for tuning the NLO properties through structural modification. nih.govbeilstein-journals.org

Table 1: Calculated NLO Properties of a Representative Benzofuran-Pyridine Derivative (HMBPP)

| Property | Calculated Value |

|---|---|

| Electric Dipole Moment (μ) | 4.63 Debye |

| Polarizability (α) | 4.88 x 10⁻²³ esu |

Data sourced from theoretical calculations on HMBPP. nih.govbeilstein-journals.org

The planarity of the benzofuran ring system, combined with the electron-withdrawing nature of the pyridine ring, facilitates intramolecular charge transfer (ICT), a key factor for enhancing NLO properties. Further functionalization of the this compound core with strong donor and acceptor groups is a viable strategy to further enhance these properties.

Second harmonic generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. gamdan.com The efficiency of SHG is highly dependent on the molecular hyperpolarizability and the macroscopic arrangement of the molecules in a non-centrosymmetric fashion. researchgate.net

For a material to exhibit SHG, it must lack a center of inversion at the macroscopic level. Techniques such as electric-field poling of polymer films containing the NLO chromophores can be employed to achieve the necessary non-centrosymmetric alignment. arxiv.org The SHG efficiency (η) in the low-power limit is proportional to the square of the effective nonlinear optical coefficient (d_eff) of the material and the square of the length of the material (L), as well as the intensity of the incident laser light (Iω).

A simplified relationship can be expressed as: η ∝ (d_eff)² * L² * Iω

Achieving high SHG efficiency in practice involves optimizing several factors, including the intrinsic NLO properties of the molecule, the degree of acentric alignment, and the phase-matching conditions to ensure a constructive interference of the generated second-harmonic waves. gamdan.compurdue.eduresearching.cn The development of crystalline materials of this compound derivatives with a non-centrosymmetric space group would be a key step toward realizing their full potential for SHG applications.

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules, which are non-emissive or weakly fluorescent in dilute solutions, become highly luminescent in the aggregated state or in the solid state. frontiersin.org This behavior is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

The concept of AIE is particularly relevant to the design of novel fluorescent materials for applications in sensors, bio-imaging, and solid-state lighting. Benzofuran and pyridine moieties have been incorporated into molecules exhibiting AIE. For instance, novel benzofuran-derived probes have been designed that display AIE properties. rsc.org Similarly, pyridine-based luminogens have been synthesized that show aggregation-induced emission enhancement (AIEE). beilstein-journals.org

These findings suggest that derivatives of this compound could be engineered to be AIE-active. The introduction of bulky substituents that can act as rotational "stators" or "rotors" could promote the AIE effect. For example, attaching groups like tetraphenylethylene (B103901) (a well-known AIE-gen) or other sterically demanding moieties to the this compound core could lead to new AIE-active materials.

Table 2: Examples of AIE-active Benzofuran and Pyridine Derivatives

| Compound Type | Key Structural Feature | Observed AIE Behavior |

|---|---|---|

| Benzofuran-derived probes rsc.org | Benzofuran scaffold | Fluorescence turn-off sensing based on AIE |

| Pyridine-based luminogens beilstein-journals.org | Pyridine ring | Aggregation-induced emission enhancement in aqueous media |

The potential for AIE in this class of compounds opens up avenues for the development of novel solid-state emitters and sensors.

The extended π-conjugation across the benzofuran and pyridine rings in this compound makes it a valuable building block for a wide range of π-conjugated functional materials. These materials are the cornerstone of organic electronics, finding applications in organic solar cells, organic field-effect transistors, and sensors.

The electronic properties of these materials can be tuned by modifying the molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge transport characteristics and optical absorption profile. nih.gov

The planarity of the benzofuran unit promotes intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. nih.gov The presence of the nitrogen atom in the pyridine ring provides a site for hydrogen bonding and coordination with metal ions, which can be exploited to create self-assembled structures and sensors. The combination of these features makes this compound derivatives versatile components for the design of new functional organic materials.

Potential in Organic Electronic Devices (General Mechanisms)

The tunable electronic properties and high fluorescence potential of this compound derivatives make them attractive for use in various organic electronic devices.

Organic light-emitting diodes (OLEDs) are a major application for π-conjugated organic molecules. In a typical OLED, charge carriers (holes and electrons) are injected from the anode and cathode, respectively, and they recombine in an emissive layer to form excitons (excited states), which then decay radiatively to produce light. The efficiency of an OLED is determined by the charge injection, transport, and recombination processes, as well as the photoluminescence quantum yield of the emitter.

Theoretical studies have highlighted the potential of benzofuran-pyridine derivatives in OLEDs. A computational study on novel thermally activated delayed fluorescence (TADF) materials based on a benzofuro[2,3-b]pyridine (B12332454) (BFP) acceptor unit showed promising results for blue OLEDs. nih.gov In these designed molecules, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) was found to be very small. A small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet states to the emissive singlet states, which can significantly enhance the internal quantum efficiency of the OLED.

Table 3: Theoretical Data for Benzofuro[2,3-b]pyridine-based TADF Emitters

| Molecule | Donor Group | Calculated ΔE_ST (eV) | Predicted Emission Wavelength (nm) |

|---|---|---|---|

| BFP-D1 | spiro[acridine-9,9'-fluorene] | 0.06 | - |

| BFP-D2 | spiro[acridine-9,9'-xanthene] | 0.07 | 465.9 (Blue) |

Data from a theoretical study on benzofuro[2,3-b]pyridine derivatives for OLEDs. nih.gov

The results showed that with appropriate donor groups, the BFP-based molecules could be suitable as blue OLED emitters. nih.gov Furthermore, the pyridine moiety in this compound can be functionalized to create materials with good hole-transporting properties. rsc.orgnih.gov The development of materials that can efficiently transport holes and have high triplet energies is crucial for the performance of phosphorescent OLEDs. rsc.org These theoretical insights provide a strong rationale for the synthesis and experimental investigation of this compound derivatives as emitters and charge-transport materials in next-generation OLEDs.

Organic Solar Cells (OSCs) (Theoretical Context)

The molecular architecture of this compound positions it as a compelling scaffold for the theoretical design of novel materials for organic solar cells (OSCs). The core principle behind many efficient organic photovoltaic materials is the creation of a donor-acceptor (D-A) structure within the molecule or at the interface of two materials. This design facilitates charge separation and transport, which are critical processes for converting light into electricity.

The this compound molecule inherently contains both an electron-rich (donor) and an electron-deficient (acceptor) moiety. The benzofuran unit, a fused ring system of benzene (B151609) and furan (B31954), is recognized for its strong electron-donating capabilities, high degree of planarity, and good hole mobility. acs.org These characteristics are highly desirable for the donor component in OSCs. Furan and its derivatives are noted for advantages such as good solubility, excellent molecular stacking, and strong rigidity, which are beneficial for creating well-ordered active layers in photovoltaic devices. nih.gov Research on polymers incorporating benzodifuran (BDF), a related structure, has demonstrated their potential, achieving high power conversion efficiencies and fill factors in solar cells. nih.govresearchgate.net These studies underscore the suitability of the benzofuran core in photovoltaic applications. nih.gov

Conversely, the pyridine ring is an electron-deficient aromatic heterocycle, making it a suitable electron acceptor. The combination of the electron-donating benzofuran and the electron-accepting pyridine within a single conjugated system creates an intramolecular D-A framework. This arrangement is theoretically advantageous for promoting intramolecular charge transfer (ICT) upon photoexcitation, a key step in the generation of free charge carriers. By chemically modifying the this compound core—for instance, by adding stronger electron-donating or -accepting groups to the benzofuran or pyridine rings, respectively—it is possible to theoretically tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing the absorption of the solar spectrum and for matching the energy levels with those of other materials in a bulk-heterojunction (BHJ) blend. Therefore, from a theoretical standpoint, derivatives of this compound represent a promising class of compounds for investigation as active materials in next-generation organic solar cells.

Development of Fluorescent Probes and Sensors

The unique photophysical properties of the this compound framework make it an excellent candidate for the development of advanced fluorescent probes and sensors. Fluorescent sensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity, wavelength, or lifetime. The core structure of these sensors typically consists of a fluorophore (the light-emitting unit) coupled with a receptor (the analyte-binding unit).

Derivatives based on the fused benzofuran-pyridine scaffold, such as benzofuro[2,3-c]pyridin-3-ols, have been shown to exhibit strong intrinsic photoluminescence, with emissions ranging from blue to green. rsc.orgresearchgate.net This inherent fluorescence is a fundamental prerequisite for a sensor. The key to transforming such a molecule into a sensor lies in the strategic incorporation of a binding site that can interact selectively with a target analyte. In the case of this compound, the nitrogen atom of the pyridine ring serves as a natural Lewis basic site, capable of coordinating with various analytes, especially metal cations. mdpi.com

The sensing mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In a CHEF-based sensor, the binding of a metal ion to the pyridine nitrogen and potentially other nearby atoms can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity (a "turn-on" response). nih.gov Pyridine-based fluorescent sensors have demonstrated the ability to detect toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ through this principle. mdpi.com

Research into benzofuro[2,3-c]pyridin-3-ol derivatives, which share a similar structural core, has highlighted their potential as powerful fluorescent probes. researchgate.net These compounds have been synthesized and shown to possess high photoluminescent quantum yields (PLQY), with some derivatives reaching up to 91% in DMSO solvent. rsc.orgresearchgate.net The significant impact of different substituents on the absorption and emission wavelengths demonstrates the high tunability of this class of compounds, allowing for the rational design of sensors for specific targets. rsc.orgresearchgate.net This body of research strongly supports the proposition that the benzofuro[2,3-c]pyridine core is a valuable platform for advancing the development of novel chemical and biological sensors. rsc.org

Table 1: Photophysical Properties of Selected Benzofuro[2,3-c]pyridin-3-ol Derivatives in DMSO

| Compound | Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | PLQY (%) | Reference |

| 7g | 4-F | 389 | 480 | 91 | 75 | rsc.org |

| 7i | 4-Br | 388 | 494 | 106 | 84 | rsc.org |

| 7k | 4-CN | 386 | 486 | 100 | 91 | researchgate.net |

Molecular Targets and Mechanistic Studies in Biological Contexts Excluding Clinical Data

Modulators of Biological Pathways

A novel benzofuran (B130515)–pyrazole–pyridine-based molecule, structurally related to 2-(1-Benzofuran-2-yl)pyridine, has been shown to be a potent modulator of pathways involved in inflammation, particularly in the context of osteoarthritis. nih.gov Research indicates that this compound exhibits multifunctional activity by inhibiting several key pro-inflammatory mediators in osteoarthritic rat models. nih.gov

The inhibited mediators include:

RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted): A chemokine involved in recruiting immune cells to sites of inflammation.

C-reactive protein (CRP): An acute-phase protein that is a well-known marker of inflammation.

Cartilage oligomeric matrix protein (COMP): A biomarker for cartilage degradation.

Creatine kinase (CK): An enzyme often elevated in response to muscle damage and inflammation.

Lipid peroxidation (LPO): A marker of oxidative stress, which is closely linked to inflammation. nih.gov

The ability of this benzofuran-pyridine hybrid to suppress such a wide range of mediators suggests it acts on upstream signaling pathways that regulate their production, potentially including the NF-κB pathway, which is a central regulator of inflammatory responses. nih.gov

Table 1: Effect of Benzofuran-Pyrazole-Pyridine Compound on Pro-Inflammatory Mediators in Osteoarthritis Model

| Mediator | Effect | Reference |

|---|---|---|

| RANTES | Inhibition | nih.gov |

| CRP | Inhibition | nih.gov |

| COMP | Inhibition | nih.gov |

| CK | Inhibition | nih.gov |

This interactive table summarizes the inhibitory effects observed in a preclinical model.

Hybrids incorporating benzofuran and pyridine (B92270) moieties have been synthesized and evaluated for their vasodilation activity. nih.gov A series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids demonstrated notable vasorelaxant effects, with some compounds showing greater potency than the reference drug, amiodarone (B1667116) hydrochloride. nih.govnih.gov

The assessment of vasodilation is typically conducted on isolated aortic rings pre-contracted with agents like norepinephrine (B1679862) or potassium chloride. The ability of a compound to induce relaxation is then quantified, often by determining its IC₅₀ value (the concentration required to achieve 50% of the maximal relaxation).

The mechanisms underlying the vasodilation effects of such compounds can be diverse. mdpi.com Many vasodilators act by:

Activating the Nitric Oxide/cGMP Pathway: Stimulating endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), which then activates guanylate cyclase in smooth muscle cells, leading to relaxation. mdpi.com

Blocking Voltage-Dependent Calcium Channels: Inhibiting the influx of extracellular Ca²⁺ into vascular smooth muscle cells, which is essential for contraction. mdpi.com

Opening Potassium Channels: Hyperpolarizing the smooth muscle cell membrane, which closes voltage-dependent Ca²⁺ channels and leads to relaxation. mdpi.com

While the precise mechanism for the 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids was not fully elucidated in the cited study, the structural similarity of benzofuran to the potent vasodilator amiodarone suggests a potential role for Ca²⁺ channel inhibition or effects on the NO synthase pathway. nih.gov

Table 2: Vasodilation Activity of Selected Benzofuran-Pyridine Hybrids

| Compound | IC₅₀ (mM) | Reference |

|---|---|---|

| 4w | 0.223 | nih.govnih.gov |

| 4e | 0.253 | nih.govnih.gov |

| 4r | 0.254 | nih.govnih.gov |

| Amiodarone HCl (Reference) | 0.300 | nih.govnih.gov |

This interactive table presents the half-maximal inhibitory concentration (IC₅₀) for vasodilation, comparing active compounds to a standard reference.

General Mechanisms of Antimicrobial Action (Focus on target classes/molecular interactions)

The benzofuran nucleus is a core component in many compounds exhibiting significant antimicrobial properties. researchgate.netnih.gov Derivatives of this compound have been synthesized and tested against a range of pathogenic microbes, including Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.netnih.gov

For example, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, a derivative of a benzofuran ketone, was identified as the most active compound in its series against Staphylococcus aureus and Escherichia coli. researchgate.net Another study focused on fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles, with one particular compound exhibiting excellent and broad-spectrum antimicrobial activity against bacteria and yeasts like Saccharomyces cerevisiae and Candida albicans. nih.gov

While specific molecular targets are not always identified, the general mechanisms of action for such heterocyclic compounds often involve:

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran and pyridine rings can facilitate insertion into the microbial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

Inhibition of DNA Gyrase: Some heterocyclic antimicrobials are known to target bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, thereby inhibiting bacterial proliferation.

Enzyme Inhibition: As discussed with chorismate mutase, these compounds can be designed to inhibit essential microbial enzymes involved in metabolic pathways necessary for survival. rsc.org

Interference with Biofilm Formation: Many chronic infections are associated with microbial biofilms. Some antimicrobial agents can interfere with the signaling pathways or extracellular matrix production required for biofilm development.

The presence of multiple aromatic and heterocyclic rings, along with various functional groups in the derivatives, allows for diverse molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking with microbial proteins and enzymes, contributing to their antimicrobial efficacy. nih.govnih.gov

Structure-Activity Relationships in Antimicrobial Agents

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The hybrid molecule, this compound, which incorporates both a benzofuran and a pyridine moiety, represents a promising scaffold for the development of new antimicrobial drugs. rsc.org The antimicrobial activity of such compounds is intrinsically linked to their chemical structure, and understanding the structure-activity relationships (SAR) is pivotal for designing more potent and selective therapeutic agents.

The antimicrobial potential of benzofuran derivatives has been extensively studied. nih.gov Research has consistently shown that the nature and position of substituents on the benzofuran ring system can significantly modulate the biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the benzofuran ring has been found to enhance antimicrobial potency. nih.gov Conversely, the presence of electron-donating groups may lead to a decrease in activity. nih.gov

Similarly, the pyridine ring is a well-established pharmacophore in numerous antimicrobial drugs. nih.gov Its ability to participate in hydrogen bonding and other intermolecular interactions contributes to its biological activity. The combination of the benzofuran and pyridine rings in a single molecule, as seen in this compound, can lead to synergistic effects, resulting in enhanced antimicrobial properties. researchgate.net

Systematic modifications of the this compound scaffold have provided insights into the key structural features required for potent antimicrobial activity. These studies typically involve the synthesis of a series of analogues with variations in substituents on both the benzofuran and pyridine rings, followed by evaluation of their activity against a panel of pathogenic bacteria and fungi.

Key findings from SAR studies on benzofuran-pyridine hybrids and related structures include:

Substitution on the Benzofuran Ring: The introduction of halogen atoms, such as chlorine or bromine, on the benzofuran ring has been shown to be a favorable modification for enhancing antibacterial and antifungal activities. nih.govresearchgate.net The position of the halogen substituent is also crucial, with certain positions leading to greater potency than others.

Substitution on the Pyridine Ring: Modifications to the pyridine ring can also have a profound impact on antimicrobial efficacy. The electronic properties and steric bulk of the substituents play a significant role. For example, the incorporation of specific functional groups can influence the molecule's ability to interact with microbial targets.

The following table summarizes the structure-activity relationships observed in various studies on benzofuran-containing compounds, which can be extrapolated to the this compound scaffold.

| Structural Modification | Effect on Antimicrobial Activity | Rationale |